molecular formula C30H29IN2O6 B1181667 Lys-Pro-AMC CAS No. 133066-53-2

Lys-Pro-AMC

Cat. No.: B1181667
CAS No.: 133066-53-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lys-Pro-AMC is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chromone moiety, and a diaminohexanoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Lys-Pro-AMC can undergo various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized under specific conditions.

    Reduction: The diaminohexanoyl group can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromone moiety may yield quinone derivatives, while reduction of the diaminohexanoyl group can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lys-Pro-AMC involves its interaction with specific molecular targets and pathways. The chromone moiety may interact with enzymes or receptors, while the diaminohexanoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Lys-Pro-AMC can be compared with other compounds featuring pyrrolidine rings, chromone moieties, or diaminohexanoyl groups.
  • Similar compounds include this compound analogs with different substituents on the chromone or pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYORZKUSRQUFF-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.